molecular formula C14H27ClN2O3 B8242150 tert-Butyl 3-(hydroxy(piperidin-4-yl)methyl)azetidine-1-carboxylate hydrochloride

tert-Butyl 3-(hydroxy(piperidin-4-yl)methyl)azetidine-1-carboxylate hydrochloride

Cat. No.: B8242150
M. Wt: 306.83 g/mol
InChI Key: LDYHWQOBEJHSOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(hydroxy(piperidin-4-yl)methyl)azetidine-1-carboxylate hydrochloride is an organic compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a tert-butyl group, a piperidine ring, and an azetidine ring, making it a versatile molecule for chemical transformations and biological studies.

Preparation Methods

The synthesis of tert-Butyl 3-(hydroxy(piperidin-4-yl)methyl)azetidine-1-carboxylate hydrochloride typically involves multi-step organic synthesis. The process generally starts with the preparation of intermediate compounds, followed by functional group transformations to achieve the target molecule. Key steps may include:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperidine ring: This step may involve nucleophilic substitution or addition reactions.

    tert-Butyl protection: The tert-butyl group is often introduced to protect reactive sites during synthesis.

    Hydrochloride formation: The final step involves converting the free base to its hydrochloride salt for improved stability and solubility.

Industrial production methods would focus on optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

tert-Butyl 3-(hydroxy(piperidin-4-yl)methyl)azetidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: The piperidine and azetidine rings can undergo nucleophilic substitution reactions, where halides or other leaving groups are replaced by nucleophiles.

    Addition: The compound can participate in addition reactions, such as Michael addition, where nucleophiles add to α,β-unsaturated carbonyl compounds.

Common reagents and conditions used in these reactions include acids, bases, solvents like THF (Tetrahydrofuran), and catalysts like Pd/C (Palladium on carbon). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-(hydroxy(piperidin-4-yl)methyl)azetidine-1-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its piperidine moiety.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, facilitating the construction of multi-functionalized structures.

    Biological Studies: Researchers use this compound to study the interactions of small molecules with biological targets, such as enzymes and receptors.

    Industrial Applications: It can be employed in the development of new materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(hydroxy(piperidin-4-yl)methyl)azetidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The azetidine ring may enhance binding affinity and specificity, while the tert-butyl group can improve the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar compounds to tert-Butyl 3-(hydroxy(piperidin-4-yl)methyl)azetidine-1-carboxylate hydrochloride include:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and biological interactions.

Properties

IUPAC Name

tert-butyl 3-[hydroxy(piperidin-4-yl)methyl]azetidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3.ClH/c1-14(2,3)19-13(18)16-8-11(9-16)12(17)10-4-6-15-7-5-10;/h10-12,15,17H,4-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYHWQOBEJHSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(C2CCNCC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.